molecular formula C20H22N4O2S B2477568 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034385-54-9

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Número de catálogo: B2477568
Número CAS: 2034385-54-9
Peso molecular: 382.48
Clave InChI: FEOXJBLHSLSKOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical research reagent featuring a hybrid structure combining pyrazole, pyridine, and tetrahydronaphthalene-sulfonamide motifs. This compound is of significant interest in medicinal chemistry and drug discovery, as its structure is related to chemical classes explored for various biological activities. While specific data on this exact molecule is not yet available in the public domain, structurally similar sulfonamide-bearing heterocycles are frequently investigated as potential inhibitors for protein-protein interactions and enzymes like carbonic anhydrases and cholinesterases (ChEs) . For instance, related naphthalene-sulfonamide derivatives have been studied as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a promising target for managing oxidative stress-related inflammatory diseases such as neurodegenerative disorders . Furthermore, the pyrazole-sulfonamide scaffold is a privileged structure in pharmacology and is present in several FDA-approved drugs . Research into analogous compounds indicates potential applications in oncology and neuropharmacology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature on sulfonamide-based inhibitors and pyrazole chemistry to guide their experimental design.

Propiedades

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-24-20(8-9-22-24)18-10-15(12-21-14-18)13-23-27(25,26)19-7-6-16-4-2-3-5-17(16)11-19/h6-12,14,23H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOXJBLHSLSKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazole moiety with a sulfonamide group, which is often associated with various biological activities. The molecular formula of the compound is C25H22N4O4SC_{25}H_{22}N_{4}O_{4}S, and it has a molecular weight of approximately 462.53 g/mol.

PropertyValue
Molecular FormulaC25H22N4O4SC_{25}H_{22}N_{4}O_{4}S
Molecular Weight462.53 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A series of studies have demonstrated that compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide show potent inhibitory effects against various cancer cell lines. For instance, pyrazole-containing sulfonamides have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in tumor progression and inflammation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit COX enzymes, particularly COX-2, which is overexpressed in inflammatory conditions and certain cancers. Studies have shown that derivatives of pyrazole can significantly reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro .

Antibacterial Activity

Additionally, the compound has demonstrated antibacterial properties against various pathogens. Pyrazole derivatives have been reported to exhibit moderate to excellent activity against multiple bacterial strains due to their ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. Modifications in the chemical structure can lead to enhanced potency and selectivity:

  • Pyrazole Ring Modifications : Substituents on the pyrazole ring can significantly affect the compound's affinity for target proteins.
  • Sulfonamide Group : The presence of the sulfonamide moiety is essential for its biological activity, particularly in COX inhibition.
  • Pyridine Integration : The incorporation of pyridine enhances solubility and bioavailability.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Cyclooxygenase Inhibition : A study on sulfonamide-containing 1,5-diarylpyrazole derivatives showed promising results in inhibiting COX enzymes, leading to reduced inflammatory responses in animal models .
  • Antimicrobial Efficacy : Research involving novel pyrazole carboxamide derivatives revealed significant antifungal activity against phytopathogenic fungi, suggesting potential applications in agricultural settings .
  • Antitumor Screening : In vitro assays demonstrated that pyrazole derivatives could inhibit cancer cell proliferation effectively, indicating their potential as therapeutic agents .

Comparación Con Compuestos Similares

N-(5-(1H-Imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide (CHEMBL111554)

This analogue replaces the pyrazole-pyridine group with an imidazole ring directly attached to the tetrahydronaphthalene core. Key differences include:

  • Heterocyclic substituent : Imidazole (vs. pyrazole-pyridine in the target compound) alters hydrogen-bonding capacity and pKa.
  • Sulfonamide position: Position 1 on the tetrahydronaphthalene (vs.
  • Molecular weight : 335.4 g/mol (vs. 427.5 g/mol for the target compound), indicating a simpler structure with reduced steric bulk .

Hypothetical Thiophene-Containing Analogue

A theoretical analogue substituting pyrazole with thiophene would exhibit:

  • Enhanced aromaticity : Thiophene’s electron-rich nature may increase π-π stacking interactions but reduce polarity.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Heterocyclic Group Sulfonamide Position Key Structural/Functional Differences
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 427.5 Pyrazole-pyridine Position 2 High lipophilicity; potential for dual binding motifs
N-(5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide 335.4 Imidazole Position 1 Simpler structure; uncharacterized biological activity
Hypothetical thiophene analogue ~400 (estimated) Thiophene Position 2 Increased aromaticity; potential metabolic liabilities

Research Findings and Implications

  • Target compound : The pyrazole-pyridine group may enhance selectivity for kinases or metalloenzymes due to its dual hydrogen-bonding and hydrophobic interactions. The tetrahydronaphthalene’s partial saturation likely balances rigidity and flexibility, optimizing binding pocket accommodation.
  • Imidazole analogue (CHEMBL111554): Limited data exist on its biological activity, but its smaller size and imidazole group suggest possible utility in targets requiring compact inhibitors (e.g., histone deacetylases) .

Métodos De Preparación

Suzuki-Miyaura Coupling Strategy

The pyridine-pyrazole scaffold is constructed via a palladium-catalyzed cross-coupling reaction.

Step 1: Preparation of 5-Bromo-pyridin-3-ylmethylamine

  • Starting material : 5-Bromo-nicotinonitrile.
  • Reduction : The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.
    $$
    \text{5-Bromo-nicotinonitrile} \xrightarrow{\text{LiAlH₄, THF}} \text{5-Bromo-pyridin-3-ylmethylamine}
    $$
  • Yield : ~75% after purification via silica gel chromatography.

Step 2: Miyaura Borylation of 1-Methyl-1H-pyrazole

  • Substrate : 1-Methyl-5-bromo-1H-pyrazole.
  • Reaction : Treated with bis(pinacolato)diboron (B₂Pin₂), potassium acetate (KOAc), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80°C.
    $$
    \text{1-Methyl-5-bromo-1H-pyrazole} \xrightarrow{\text{B₂Pin₂, Pd(dppf)Cl₂}} \text{1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole}
    $$
  • Yield : ~85%.

Step 3: Suzuki Coupling

  • Conditions : The boronic ester (Step 2) reacts with 5-bromo-pyridin-3-ylmethylamine (Step 1) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a degassed mixture of toluene/ethanol/water (4:1:1) at 90°C.
    $$
    \text{5-Bromo-pyridin-3-ylmethylamine + 1-Methyl-5-boronic ester-pyrazole} \xrightarrow{\text{Pd(PPh₃)₄}} \text{((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine}
    $$
  • Yield : ~70% after column chromatography.

Alternative Route: Cyclocondensation of Hydrazines

Pyrazole rings can also be synthesized via cyclocondensation.

Step 1: Formation of Pyrazole Moiety

  • Reactants : Ethyl 3-(dimethylamino)acrylate and methylhydrazine.
  • Reaction : Heated in ethanol under reflux to form 1-methyl-1H-pyrazol-5-amine.
    $$
    \text{Ethyl 3-(dimethylamino)acrylate + Methylhydrazine} \xrightarrow{\Delta, \text{EtOH}} \text{1-Methyl-1H-pyrazol-5-amine}
    $$
  • Yield : ~80%.

Step 2: Coupling with Pyridine Derivative

  • Buchwald-Hartwig Amination : The pyrazole amine reacts with 5-bromo-pyridin-3-ylmethyl bromide using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos in toluene at 110°C.
    $$
    \text{1-Methyl-1H-pyrazol-5-amine + 5-Bromo-pyridin-3-ylmethyl bromide} \xrightarrow{\text{Pd₂(dba)₃}} \text{((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine}
    $$
  • Yield : ~65%.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

Sulfonation of Tetrahydronaphthalene

Step 1: Sulfonation

  • Substrate : 5,6,7,8-Tetrahydronaphthalene.
  • Conditions : Treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature.
    $$
    \text{5,6,7,8-Tetrahydronaphthalene} \xrightarrow{\text{ClSO₃H}} \text{5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid}
    $$
  • Yield : ~60%.

Step 2: Conversion to Sulfonyl Chloride

  • Phosphorus Pentachloride (PCl₅) : The sulfonic acid reacts with PCl₅ in thionyl chloride (SOCl₂) at reflux.
    $$
    \text{5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid} \xrightarrow{\text{PCl₅, SOCl₂}} \text{5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride}
    $$
  • Yield : ~90%.

Formation of the Sulfonamide Bond

Step 1: Reaction of Amine with Sulfonyl Chloride

  • Conditions : ((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine is dissolved in dry dichloromethane (DCM) and treated with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature.
    $$
    \text{Amine + Sulfonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide}
    $$
  • Yield : ~85% after recrystallization from ethanol.

Optimization and Challenges

Key Reaction Parameters

Step Optimal Conditions Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90°C 70
Sulfonation ClSO₃H, DCM, 0°C → rt 60
Sulfonamide Formation DIPEA, DCM, 0°C → rt 85

Common Side Reactions

  • Over-sulfonation : Addressed by controlling reaction temperature during sulfonation.
  • Boronic Acid Hydrolysis : Minimized by using anhydrous solvents in Suzuki coupling.

Analytical Characterization

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 2.95–3.10 (m, 4H, tetrahydronaphthalene-CH₂).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]⁺ m/z = 439.2 (calculated: 439.1).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.